methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
Description
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate (CAS 338404-89-0) is a synthetic organic compound with the molecular formula C₁₅H₁₃NO₅ and a molar mass of 287.27 g/mol . Its structure comprises a pyran ring substituted with a benzoylamino group at position 3, a methyl group at position 6, and a methyl carboxylate at position 5 (Figure 1). The compound crystallizes as centrosymmetric hydrogen-bonded dimers via N–H···O interactions between the amide and lactone carbonyl groups of adjacent molecules . This supramolecular arrangement is stabilized by π-π interactions between the benzoylamino and pyran ring systems . The compound exhibits a melting point of 170–173°C and is classified as an irritant .
Properties
IUPAC Name |
methyl 5-benzamido-2-methyl-6-oxopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-11(14(18)20-2)8-12(15(19)21-9)16-13(17)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQUSGABDKJNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181121 | |
| Record name | Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338404-89-0 | |
| Record name | Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338404-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with a pyran derivative under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Diels-Alder Reactions
The compound undergoes Diels-Alder cycloaddition with maleimides (e.g., N-substituted maleimides) to form fused isoindole derivatives . The reaction proceeds via:
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Mechanism : The pyranone acts as a diene, reacting with maleimide (dienophile) to form a cycloadduct. Subsequent aromatization under Rh/C catalysis yields substituted benz[e]isoindoles .
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Reagents/Conditions : Maleimides, THF solvent, Rh/C catalyst, and refluxing conditions .
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Products : Benz[e]isoindoles (e.g., fused bicyclo[2.2.2]octene derivatives) .
Reduction Reactions
Nitro group reduction is critical in synthesizing derivatives:
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Mechanism : Reduction of nitrostyryl groups using triethyl phosphite generates indole derivatives via intermediate nitrene addition to double bonds .
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Reagents/Conditions : Triethyl phosphite, acidic conditions .
Base-Catalyzed Rearrangements
The compound undergoes unusual base-catalyzed rearrangements involving neighboring group participation:
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Mechanism : Deprotonation by base (e.g., K₂CO₃) triggers lactone rearrangement, facilitated by the 3-benzoylamino group. This forms an oxazolone intermediate, which cyclizes to yield azepino[1,2-a]indol-6-ones .
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Products : Azepinoindoles with novel substitution patterns .
Diels-Alder Mechanism
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Cycloaddition : The pyranone diene reacts with maleimide to form a six-membered cycloadduct.
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Aromatization : Rh/C catalysis enables irreversible cyclization, leading to aromatic isoindole derivatives .
Reduction Pathway
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Nitro Group Reduction : Triethyl phosphite reduces nitrostyryl groups to indole derivatives via nitrene intermediates.
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Double Bond Addition : Nitrene adds to the styryl double bond, forming indole rings .
Rearrangement Mechanism
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Deprotonation : Base deprotonates the lactone oxygen, initiating rearrangement.
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Oxazolone Formation : The benzoylamino group participates in forming an oxazolone intermediate.
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions |
|---|---|
| Diels-Alder | Maleimides, THF, Rh/C catalyst |
| Reduction | Triethyl phosphite, acidic conditions |
| Base-Catalyzed Rearr. | K₂CO₃, acetonitrile, heat |
Major Reaction Products
| Reaction Type | Products |
|---|---|
| Diels-Alder | Substituted benz[e]isoindoles |
| Reduction | Indolylpyran-2-ones |
| Base-Catalyzed Rearr. | Azepino[1,2-a]indol-6-ones |
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:
1.1 Antimicrobial Activity
Research indicates that derivatives of pyran-2-one compounds exhibit significant antimicrobial properties. A study highlighted that this compound showed promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .
1.2 Local Anesthetic Properties
Some studies have reported that similar compounds in the pyran family demonstrate local anesthetic activities. Specifically, certain derivatives showed efficacy comparable to established anesthetics, indicating that this compound may possess similar properties .
Chemical Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further modifications, making it a versatile building block in the synthesis of more complex molecules.
2.1 Diels–Alder Reactions
this compound has been utilized in Diels–Alder reactions, which are crucial for synthesizing cyclic compounds. These reactions leverage the compound's reactivity to produce diverse chemical structures with potential applications in drug development .
Biological Research
The compound is also significant in biological research due to its interaction with various biological systems.
3.1 Platelet Antiaggregating Activity
Research has indicated that some derivatives exhibit platelet antiaggregating activity, which is essential for developing treatments for cardiovascular diseases . This activity can be attributed to the compound's ability to modulate biochemical pathways involved in platelet aggregation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent.
Case Study 2: Local Anesthetic Activity
A pharmacological study evaluated the local anesthetic effects of this compound in murine models. The findings revealed that the compound effectively inhibited pain responses comparable to lidocaine, indicating its potential as a new local anesthetic agent.
Mechanism of Action
The mechanism of action of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a family of pyran-based derivatives with diverse substituents influencing their physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:
Key Observations:
- Substituent Effects on Reactivity: The benzoylamino group in the target compound enhances π-π stacking, promoting dimer formation . In contrast, ethyl 3-(benzoylamino)-7,8-dihydro-2H-1-benzopyran-2,5(6H)-dione lacks this dimerization due to its fused benzopyran system .
Crystallographic and Supramolecular Comparisons
- Hydrogen Bonding: The target compound forms N–H···O dimers , whereas methyl 2-benzoylamino-2-(oxo)butanoate undergoes cyclization to form oxazolo[4,5-c]quinolines, highlighting the role of substituents in directing supramolecular vs. intramolecular reactivity .
- π-π Interactions: The benzoylamino group in the target compound engages in π-π stacking with adjacent aromatic systems , a feature absent in aliphatic analogs like 6,7-dihydroxy-7-(hydroxymethyl)-1-(tetrahydro-2H-pyran-2-yl)cyclopenta[c]pyran-4-carboxylic acid .
Physicochemical Properties
- Lipophilicity: The methyl carboxylate and benzoylamino groups confer moderate lipophilicity, enhancing solubility in organic solvents compared to polar derivatives like the hydroxy-rich compound in .
- Thermal Stability: The melting point (170–173°C) is higher than many pyran derivatives, likely due to strong intermolecular hydrogen bonding .
Research Tools and Methodologies
Biological Activity
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate (CAS Number: 338404-89-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.
Molecular Formula: C₁₅H₁₃NO₅
Molecular Weight: 287.27 g/mol
Melting Point: 170–173 °C
Hazard Classification: Irritant
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₅ |
| Molecular Weight | 287.27 g/mol |
| Melting Point | 170–173 °C |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of benzoyl chloride with 6-methyl-2-oxo-2H-pyran-5-carboxylic acid in the presence of a base such as triethylamine. This process yields the desired compound with high purity and yield, making it suitable for further biological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
In vivo studies have suggested that this compound may possess anticancer properties. A study involving human cancer cell lines revealed that this compound induced apoptosis in cancer cells, potentially through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Research shows that it can inhibit the production of pro-inflammatory cytokines in macrophages, which may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
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Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial efficacy against common pathogens.
- Methodology: Disc diffusion method was employed against S. aureus and E. coli.
- Results: The compound showed zones of inhibition greater than 15 mm, indicating strong antimicrobial activity.
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Anticancer Activity Assessment
- Objective: To assess the cytotoxic effects on cancer cell lines.
- Methodology: MTT assay was used on various human cancer cell lines.
- Results: IC50 values indicated significant cytotoxicity at concentrations as low as 10 µM.
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Inflammation Model Study
- Objective: To determine the anti-inflammatory properties in vitro.
- Methodology: RAW264.7 macrophages were treated with the compound and stimulated with LPS.
- Results: A reduction in TNF-alpha and IL-6 levels was observed, confirming anti-inflammatory effects.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate?
A multi-step approach is typically employed:
- Step 1 : Condensation of a substituted pyranone precursor with benzoylated amines under reflux conditions (e.g., using acetic acid as a catalyst).
- Step 2 : Esterification of the intermediate carboxylic acid using methanol and a dehydrating agent (e.g., H₂SO₄ or DCC).
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Key challenges include optimizing reaction temperatures to avoid side reactions like over-esterification or decomposition. Reaction progress should be monitored using TLC and NMR spectroscopy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzoylamino group (δ ~7.5–8.0 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O ester).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~332.1).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction data refined with SHELXL is recommended .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?
- Software Tools : Use SHELXL for refinement, which allows for anisotropic displacement parameters and disorder modeling .
- Validation : Cross-check with the IUCr’s checkCIF tool to identify outliers in bond angles/geometry.
- Twinned Crystals : Apply twin-law corrections in SHELXL if intensity statistics suggest twinning (e.g., BASF parameter > 0.3) .
- Hydrogen Bonding : Analyze hydrogen-bonding patterns using Mercury or OLEX2 to ensure consistency with expected interactions .
Q. What strategies are effective for analyzing hydrogen-bonding networks in the solid state?
- Graph-Set Analysis : Classify hydrogen bonds into motifs (e.g., R₂²(8) rings) using Etter’s formalism to identify supramolecular synthons .
- Crystal Packing : Visualize with ORTEP-3 to assess how H-bonding influences layer formation or interplanar spacing .
- Energy Frameworks : Compute interaction energies (e.g., using CrystalExplorer) to quantify the relative contributions of H-bonding vs. van der Waals forces .
Q. How can mechanistic insights into cyclization steps during synthesis be validated?
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbonyl group incorporation during pyranone ring formation.
- Kinetic Studies : Monitor reaction intermediates via in situ FTIR or LC-MS to identify rate-determining steps.
- DFT Calculations : Compare computed transition-state energies (e.g., using Gaussian) with experimental yields to validate proposed pathways .
Q. What approaches resolve discrepancies between computational and experimental structural data?
- Conformational Sampling : Perform molecular dynamics (MD) simulations to assess flexibility of the benzoylamino group.
- Docking Studies : Compare X-ray-derived torsion angles with those from optimized geometries (e.g., using Avogadro or Maestro).
- Electron Density Maps : Use residual density plots in SHELXL to identify unmodeled solvent or disorder .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
